molecular formula C22H18BrClO2 B13435220 2-Bromo-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione (Major)

2-Bromo-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione (Major)

Cat. No.: B13435220
M. Wt: 429.7 g/mol
InChI Key: COKLPKHAZACZAT-UHFFFAOYSA-N
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Description

2-Bromo-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione is a complex organic compound that features a bromine atom, a chlorophenyl group, and a cyclohexyl group attached to a naphthalenedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione typically involves multiple steps, starting with the preparation of the naphthalenedione core, followed by the introduction of the bromine and chlorophenyl groups. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted naphthalenedione derivatives.

Scientific Research Applications

2-Bromo-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1,4-naphthoquinone: Similar naphthalenedione core but lacks the cyclohexyl and chlorophenyl groups.

    4-Chloro-1,2-naphthoquinone: Contains a chlorophenyl group but lacks the bromine and cyclohexyl groups.

Uniqueness

2-Bromo-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione is unique due to the combination of its bromine, chlorophenyl, and cyclohexyl groups, which confer distinct chemical and biological properties.

Biological Activity

2-Bromo-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione, also referred to as the major compound in various studies, is a derivative of naphthoquinone that has garnered attention for its potential biological activities. This compound is particularly noted for its role as an intermediate in the synthesis of Atovaquone, a well-known antimalarial drug. This article delves into the biological activities associated with this compound, including its antibacterial, anticancer, and anti-inflammatory properties.

  • Chemical Formula : C18H18BrClO2
  • Molecular Weight : 371.69 g/mol
  • IUPAC Name : 2-bromo-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione

Antimicrobial Activity

Research has indicated that derivatives of naphthoquinones exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. faecalis40 µg/mL
P. aeruginosa50 µg/mL
S. typhi30 µg/mL
K. pneumoniae45 µg/mL

These results suggest that the compound may serve as a promising candidate for developing new antibiotics against resistant bacterial strains .

Anticancer Activity

The cytotoxic effects of 2-bromo-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione have been evaluated in various cancer cell lines. Notably, studies have demonstrated that this compound can inhibit the proliferation of cancer cells through apoptosis induction.

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)

The IC50 values for these cell lines were reported as follows:

Cell LineIC50 (µM)
MCF-7225
HeLa200

The mechanism of action appears to involve the disruption of mitochondrial function and subsequent activation of caspase pathways leading to programmed cell death .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has shown potential anti-inflammatory effects. Studies have reported a significant reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha when treated with this compound.

CytokineInhibition (%)
IL-689
TNF-alpha78

These findings suggest that the compound may be beneficial in treating inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A study explored the effectiveness of various naphthoquinone derivatives against drug-resistant bacteria. The results indicated that compounds similar to 2-bromo-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione exhibited superior activity compared to conventional antibiotics.
  • Cytotoxicity in Cancer Cells : In a recent publication, researchers investigated the cytotoxic effects of this compound on breast cancer cell lines. The study concluded that it could significantly reduce cell viability and induce apoptosis through mitochondrial pathways.

Properties

Molecular Formula

C22H18BrClO2

Molecular Weight

429.7 g/mol

IUPAC Name

2-bromo-3-[4-(4-chlorophenyl)cyclohexyl]naphthalene-1,4-dione

InChI

InChI=1S/C22H18BrClO2/c23-20-19(21(25)17-3-1-2-4-18(17)22(20)26)15-7-5-13(6-8-15)14-9-11-16(24)12-10-14/h1-4,9-13,15H,5-8H2

InChI Key

COKLPKHAZACZAT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C(=O)C4=CC=CC=C4C3=O)Br

Origin of Product

United States

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